H-Leu-ile-OH

Descripción

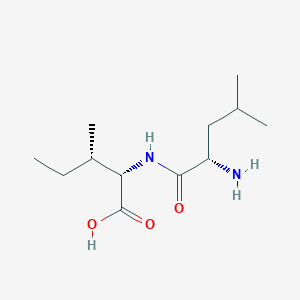

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLASBBHHSLQDB-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426667 | |

| Record name | L-Leu-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36077-41-5 | |

| Record name | Leucylisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36077-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leu-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of H Leu Ile Oh

Established Synthetic Pathways for H-LEU-ILE-OH

Selection and Application of Solid Supports (e.g., 2-chlortrityl chloride resin, Wang resin)

Solution-Phase Synthetic Protocols

Solution-phase peptide synthesis (LPPS) involves carrying out coupling and deprotection steps in a homogeneous liquid phase masterorganicchemistry.combachem.com. This contrasts with solid-phase peptide synthesis (SPPS), where the peptide chain is anchored to an insoluble resin masterorganicchemistry.comiris-biotech.de. LPPS often requires careful selection of protecting groups and reaction conditions to achieve desired yields and purity bachem.com.

Boc-Protected Dipeptide Coupling Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used Nα-amino protecting group in peptide synthesis, including solution-phase protocols masterorganicchemistry.comiris-biotech.demdpi.comnih.gov. The Boc strategy involves protecting the α-amino group of the incoming amino acid as a Boc carbamate (B1207046) masterorganicchemistry.comorganic-chemistry.org. This protecting group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) masterorganicchemistry.comnih.govorganic-chemistry.org.

In the synthesis of a dipeptide like this compound using a Boc strategy in solution phase, the carboxyl group of the N-protected amino acid (e.g., Boc-Leucine) is activated to react with the amino group of the second amino acid (Isoleucine) masterorganicchemistry.com. Various coupling reagents are employed to facilitate the formation of the peptide bond bachem.comglobalresearchonline.net. After the coupling reaction, the Boc group on the dipeptide is removed under acidic conditions to yield the free dipeptide this compound masterorganicchemistry.commdpi.com.

Research has explored the synthesis of peptides using Boc-protected monomers in solution phase under various conditions, including microwave irradiation, to achieve efficient coupling steps researchgate.netmdpi.com. For instance, the synthesis of N-α-Boc-Gly-Phe-Leu-OMe was achieved using a Boc strategy in solution phase with Leu-OMe.HCl as the starting material researchgate.net. Another study on the synthesis of a cyclic heptapeptide (B1575542) involved the preparation of required tetrapeptide and tripeptide units by coupling Boc-protected dipeptides, including Boc-Leu-Ile-OH, with respective amino acid or dipeptide methyl esters in solution phase researchgate.net.

Stereochemical Integrity in this compound Synthesis

Maintaining the correct stereochemistry of amino acid residues is critical in peptide synthesis, as epimerization or racemization can lead to the formation of undesired diastereomers with potentially altered biological activity americanpeptidesociety.orgthieme-connect.dehighfine.com.

Mechanisms and Control of Epimerization/Racemization during Peptide Bond Formation

Epimerization is a process where a change in configuration occurs at a single stereogenic center within a molecule, while racemization refers to the conversion of one enantiomer to its mirror image, often resulting in a mixture of stereoisomers thieme-connect.demdpi.com. In peptide synthesis, the α-carbon of the activated amino acid residue is particularly susceptible to epimerization/racemization thieme-connect.dehighfine.commdpi.com.

One of the predominant mechanisms involves the formation of an oxazol-5(4H)-one intermediate thieme-connect.dehighfine.commdpi.com. This occurs through the activation of the carboxylate group, followed by an intramolecular attack from the Nα atom mdpi.com. Abstraction of the α-proton in the presence of a base can lead to the formation of an enolate, which can then be reprotonated from either face, resulting in epimerization thieme-connect.dehighfine.com.

Factors influencing racemization include the basicity and steric hindrance of organic bases used, as well as the choice of coupling reagent and additives highfine.com. Electron-withdrawing groups on the Nα position, such as acyl or peptidyl groups, can increase the tendency for racemization bachem.com. However, urethane-protected amino acids like those with Boc, Fmoc, or Z groups generally retain their optical purity upon activation bachem.com.

Strategies to suppress epimerization include the careful selection of coupling agents and the use of additives such as HOBt or HOAt globalresearchonline.netamericanpeptidesociety.orgmdpi.compeptide.com. Copper (II) chloride with HOBt has also been utilized in solution phase coupling to suppress racemization peptide.com.

Impact of Coupling Reagents on Stereochemical Purity

The choice of coupling reagent significantly impacts the level of epimerization during peptide bond formation bachem.comamericanpeptidesociety.orgmdpi.com. Coupling reagents activate the carboxyl group of an amino acid or peptide, making it reactive towards the amino group of the incoming amino acid bachem.commdpi.comnih.gov. However, this activation step can also facilitate the formation of the oxazolone (B7731731) intermediate, leading to epimerization bachem.commdpi.com.

Conventional coupling reagents such as HBTU, HATU, PYBOp, and DCC have been shown to induce significant epimerization in some cases mdpi.com. While some reagents like DEPBT might produce lower epimerization, they can also reduce reaction efficiency mdpi.com. Carbodiimides like DCC and EDC are widely used, often in combination with additives like HOBt or HOSu to reduce epimerization bachem.comnih.gov. EDC has been reported to potentially lead to more racemization than DCC in some instances nih.gov.

Novel coupling reagents, such as ynamide coupling reagents, have been developed and demonstrated remarkable superiority in suppressing racemization during carboxylic acid activation and aminolysis, making them effective for peptide bond formation acs.orgrsc.org.

Purification and Analytical Characterization of this compound

Following synthesis, purification and characterization are essential to isolate the desired dipeptide and confirm its identity and purity.

Chromatographic Purification Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the gold standard for the separation and purification of peptides mdpi.comformulationbio.commdpi.com. Reversed-phase HPLC (RP-HPLC) is the most commonly used technique for peptide purification due to its high resolution and reproducibility formulationbio.commdpi.comresearchgate.net.

RP-HPLC separates peptides based on their hydrophobic interactions with a non-polar stationary phase formulationbio.comresearchgate.net. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA) as an ion-pairing reagent formulationbio.comresearchgate.net. TFA helps to improve peak shape and enhance separation by interacting with charged groups on the peptide . Gradient elution, where the ratio of organic solvent is increased over time, is commonly used to separate peptides with varying hydrophobicities .

UPLC is a more recent development that utilizes smaller particle sizes and higher pressures, offering improved resolution, speed, and sensitivity compared to traditional HPLC formulationbio.com. Both HPLC and UPLC are used for both analytical (for purity assessment) and preparative (for isolating larger quantities) scale purification of peptides mdpi.comwaters.com.

Analytical characterization of peptides like this compound after purification often involves techniques such as mass spectrometry (MS) to confirm the molecular weight and sequence researchgate.net. Distinguishing between isomeric residues like Leucine (B10760876) and Isoleucine can be achieved using advanced MS techniques such as electron capture dissociation (ECD) or collision-induced dissociation (CID) researchgate.netacs.org.

While glycation studies on (iso)leucine dipeptides have shown differences in reactivity, this highlights the importance of analytical techniques in characterizing reaction products tum.de.

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for confirming the identity and structure of synthetic peptides like this compound. NMR provides detailed information about the arrangement of atoms within the molecule based on the magnetic properties of their nuclei. Both ¹H NMR and ¹³C NMR spectroscopy are valuable for this purpose, yielding spectra with characteristic signals corresponding to the different hydrogen and carbon environments in the dipeptide. hmdb.cachemicalbook.comchemicalbook.com Analysis of the chemical shifts, splitting patterns, and integration of these signals allows for verification of the peptide sequence and confirmation of its purity. hmdb.ca

Mass Spectrometry for Purity and Identity Confirmation

Mass Spectrometry (MS) is another essential analytical technique for characterizing peptides, providing information about their molecular weight and fragmentation patterns. tum.denih.gov Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used in peptide MS. By measuring the mass-to-charge ratio (m/z) of the peptide ions and their fragments, MS can confirm the molecular weight of this compound and provide structural insights through tandem mass spectrometry (MS/MS). tum.denih.gov The fragmentation pattern, which results from the breaking of peptide bonds and side chains, serves as a fingerprint for the peptide's sequence and can help differentiate between isomers like leucine and isoleucine residues, particularly under high-energy collision-induced dissociation (HE-CID) conditions. nih.gov MS is also vital for assessing the purity of the synthesized peptide by detecting impurities based on their distinct m/z values. tum.de

Influence of Synthetic Byproducts and Counterions

The synthesis and purification of peptides can introduce byproducts and counterions that may affect the properties and biological activity of the final product.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound involve modifying its structure to potentially alter its properties, stability, or biological activity. These modifications can target the N-terminus, the C-terminus, or the amino acid side chains.

N-terminal and C-terminal Modifications

Modifications at the N-terminus and C-terminus of peptides are common strategies to influence their characteristics. N-terminal modifications can include acetylation or the addition of various functional groups, which can affect properties like proteolytic stability and cellular uptake. bachem.comacs.orgmdpi.com C-terminal modifications often involve amidation, which can alter the charge state of the peptide and its interaction with biological targets. bachem.comgoogle.comresearchgate.net The synthesis of such modified peptides typically employs protected amino acids and coupling strategies similar to those used for the parent peptide, with specific reagents and conditions optimized for the desired modification. libretexts.orggoogle.com For instance, enzymatic methods can be used for C-terminal amidation. google.com

Side-chain Modifications

Side-chain modifications involve altering the functional groups present on the amino acid residues within the peptide sequence. In the case of this compound, modifications could target the isobutyl side chain of leucine or the sec-butyl side chain of isoleucine. These modifications can introduce new chemical properties, such as altered hydrophobicity, charge, or reactivity, which can impact the peptide's folding, stability, and interaction with other molecules. google.comfrontiersin.org The synthesis of peptides with modified side chains often requires the use of appropriately protected unnatural or modified amino acids during peptide synthesis. frontiersin.orgresearchgate.net Strategies for incorporating modified amino acids or selectively modifying existing side chains within a peptide sequence have been developed. google.comsigmaaldrich-jp.com

Incorporation into Larger Peptide Constructs

The dipeptide this compound, or the Leu-Ile sequence within a larger chain, is incorporated into larger peptide constructs primarily through established chemical synthesis methodologies, notably solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). While the direct coupling of the pre-formed dipeptide this compound can theoretically be employed, the more common and often more efficient approach, particularly for longer sequences, involves the stepwise coupling of protected amino acid residues, including Leucine and Isoleucine, at the desired positions within the growing peptide chain.

Solid-phase peptide synthesis (SPPS), introduced by Merrifield, has revolutionized peptide synthesis, allowing for the relatively straightforward assembly of peptide chains on an insoluble solid support nih.govlsu.edu. The incorporation of Leucine and Isoleucine into a peptide sequence using SPPS typically follows standard protocols, such as the Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) strategies nih.govresearchgate.netthermofisher.com. In the Fmoc strategy, for instance, Fmoc-protected amino acids are sequentially coupled to the N-terminus of the growing peptide chain, which is anchored to a resin researchgate.netthermofisher.com. The Fmoc group is removed in each cycle to allow for the coupling of the next amino acid thermofisher.com.

The synthesis of peptides containing the Leu-Ile sequence has been reported using SPPS. For example, the peptide sequence Leu-Ile-Lye-Lye-Pro-Phe was assembled on Wang Resin utilizing the standard Fmoc strategy researchgate.net. In another instance, the linear peptide precursor Gly-Gly-Tyr-Pro-Leu-Ile-Leu was synthesized via SPPS on 2-Cl-Trt-Cl resin beilstein-journals.org. In this synthesis, the C-terminal amino acid, Leucine, was first immobilized onto the resin, followed by the sequential coupling of Fmoc-protected Isoleucine, then Leucine, and other amino acids to build the desired sequence beilstein-journals.org.

The incorporation of hydrophobic and beta-branched amino acids like Leucine and Isoleucine can sometimes present challenges in peptide synthesis, particularly in SPPS, due to potential aggregation of the growing peptide chain on the solid support nih.govthermofisher.com. These "difficult sequences" may require optimization of synthesis conditions, such as the use of specific solvents or coupling reagents, to ensure efficient coupling and prevent side reactions nih.govthermofisher.com. For highly hydrophobic peptides containing residues like Leucine and Isoleucine, the use of solvents such as N,N-dimethylformamide (DMF) during cleavage and purification steps in Fmoc synthesis may be necessary thermofisher.com.

Liquid-phase peptide synthesis (LPPS) is another methodology that can be used for the synthesis of peptides containing the Leu-Ile sequence ontosight.airsc.org. LPPS involves coupling amino acids or peptide fragments in solution, often utilizing protecting groups and coupling reagents similar to those used in SPPS rsc.org. LPPS can be advantageous for the synthesis of shorter peptides or for the convergent synthesis of larger peptides by coupling pre-synthesized fragments lsu.edu.

Chemical ligation techniques offer alternative strategies for constructing larger peptides by joining smaller, unprotected peptide segments ethz.chpnas.org. While native chemical ligation typically requires a cysteine residue at the ligation site, advancements in ligation methods have expanded the scope to include other amino acids ethz.chpnas.orgrsc.org. However, ligation at sites involving sterically demanding amino acids like Isoleucine and Leucine can be less favorable compared to other residues, potentially resulting in slower ligation rates pnas.orgrsc.org.

Research findings illustrate the successful incorporation of the Leu-Ile sequence into various peptides. For instance, peptides containing the Leu-Ile motif have been synthesized for studies involving peptide libraries and investigations into protein kinase substrate specificity nih.gov. The Leu-Ile sequence has also been found within the structure of naturally occurring or synthetic peptides, such as components identified in plant root exudates or the anti-infective peptide "indolicidin" which contains an Ile-Leu sequence google.comscribd.com.

Data regarding the yields of peptide synthesis incorporating the Leu-Ile sequence are often specific to the peptide sequence, synthesis scale, and methodology used. However, examples from research indicate successful synthesis with varying yields depending on the complexity of the sequence and the method employed beilstein-journals.orgcsic.esrsc.org.

| Peptide Sequence | Synthesis Method | Support/Conditions | Yield (%) | Reference |

| Leu-Ile-Lye-Lye-Pro-Phe | SPPS | Wang Resin, Fmoc strategy | Not specified | researchgate.net |

| Gly-Gly-Tyr-Pro-Leu-Ile-Leu | SPPS | 2-Cl-Trt-Cl resin, Fmoc strategy | Not specified (precursor) | beilstein-journals.org |

| H-Tyr-His-Ser-Lys-Arg-Arg-Leu-Ile-Phe-β-Ala-OH | LPPS | PEG14 support | 48 | csic.es |

| H-Tyr-His-Ser-Lys-Arg-Arg-Leu-Ile-Phe-β-Ala-OH | LPPS | PEG17 support | 45 | csic.es |

| H-Tyr-His-Ser-Lys-Arg-Arg-Leu-Ile-Phe-β-Ala-NH2 | LPPS | PEG18 support | 39 | csic.es |

| Cyclic tetrapeptides with Leu/Ile | Macrocyclization | Pd-catalyzed, Fmoc SPPS compatible | 53-58 | rsc.org |

| Ile-Leu-Arg-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-Lys-NH2 (Indolicidin) | SPPS | 2-Cl-Trt-Cl resin, Boc strategy | Not specified (crude yield 28.2g) | google.com |

The incorporation of this compound, either as a pre-formed dipeptide or more commonly through the sequential coupling of its constituent amino acids, is a fundamental aspect of synthesizing larger peptides containing this specific sequence. The choice of synthetic methodology and optimization of conditions are crucial for achieving efficient and high-purity products, particularly when dealing with the challenging nature of incorporating hydrophobic and beta-branched residues like Leucine and Isoleucine.

Biological Activities and Mechanistic Investigations of H Leu Ile Oh

Neurobiological and Neurological Research

Research into the neurobiological effects of H-LEU-ILE-OH (Leu-Ile) has highlighted its potential roles in promoting neuronal health and function through various mechanisms.

Induction of Brain-Derived Neurotrophic Factor (BDNF) Synthesis

Studies have indicated that this compound can induce the synthesis of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a key neurotrophin involved in neuronal survival, growth, and plasticity. Research has shown that Leu-Ile increases BDNF content in the striatum of mice when administered both intraperitoneally (ip) and intracerebroventricularly (icv) uc.pt. In cultured mesencephalic neurons, Leu-Ile has also been reported to induce BDNF synthesis niph.go.jpniph.go.jp. This induction of BDNF by Leu-Ile is suggested to involve the activation of the Akt/mTOR pathway, which is necessary for BDNF induction niph.go.jp. Activation of Akt increases the phosphorylation of CREB, subsequently leading to BDNF induction niph.go.jp.

Induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF) Synthesis

This compound has also been shown to induce the synthesis of Glial Cell Line-Derived Neurotrophic Factor (GDNF). GDNF is another crucial neurotrophic factor that supports the survival of various neuronal populations, including dopaminergic neurons. Similar to its effects on BDNF, Leu-Ile increases GDNF content in the striatum of mice following ip or icv administration uc.pt. In cultured mesencephalic neurons, Leu-Ile induces GDNF synthesis niph.go.jpniph.go.jp. The mechanism for GDNF induction by Leu-Ile is known to involve the Akt/cAMP response element binding protein (CREB) pathway, which is activated by the heat shock protein 90/Akt signaling pathway niph.go.jp. The ability of Leu-Ile to promote GDNF expression without exhibiting immunosuppressive properties has been noted as a potential advantage for its use in treating neurodegenerative diseases scribd.com.

Protective Effects Against Neuronal Death

Investigations have demonstrated that this compound provides protective effects against neuronal death. This protective capacity is linked to its ability to induce BDNF and GDNF synthesis nih.govniph.go.jpniph.go.jp. Leu-Ile has been shown to protect the brain from damage induced by neurotoxins such as 6-hydroxydopamine and methamphetamine niph.go.jpniph.go.jp. These findings suggest that the dipeptide's neurotrophic factor-inducing properties contribute to its protective effects on neurons.

Role in the Prevention of Memory Impairment (e.g., amyloid β-induced)

Research suggests a potential role for this compound in the prevention of memory impairment, particularly that induced by amyloid β (Aβ). Amyloid β peptides, such as Aβ(25-35), are known to induce memory impairment, cognitive decline, and neuronal cell death in animal models of Alzheimer's disease nih.govresearchgate.net. While the search results directly link Leu-Ile to neuroprotective effects and the induction of neurotrophic factors known to be important for cognitive function and neuronal survival in the context of neurodegenerative diseases nih.govniph.go.jpniph.go.jpresearchgate.netscribd.comuc.pt, a direct mechanistic investigation specifically detailing how this compound prevents amyloid β-induced memory impairment was not extensively detailed in the provided snippets. However, given its role in inducing BDNF and GDNF, which are neurotrophic factors crucial for neuronal survival and synaptic plasticity researchgate.netnih.gov, it is plausible that these mechanisms contribute to a protective effect against Aβ-induced neuronal damage and subsequent memory deficits.

Immunological and Inflammatory System Studies (in the context of related sequences)

While this compound itself is primarily discussed in the context of neurobiology in the provided sources, the dipeptide sequence Leu-Ile appears within larger peptide structures that have been investigated for their effects on the immunological and inflammatory systems.

Structure-Activity Relationship Studies for Immunomodulatory Peptides Containing Leu-Ile motifs

The presence of specific amino acid residues, such as leucine (B10760876) and isoleucine, significantly influences the activity of peptides. In the context of antimicrobial peptides (AMPs), which can also have immunomodulatory roles, the substitution of leucine with isoleucine in certain peptides has been studied. For instance, a study on the platelet factor IV derived AMP C18G showed that replacing leucine with isoleucine did not change the minimum inhibitory concentration (MIC) against several bacteria, while changing it to valine or α-aminoisobutyric acid increased the MIC values frontiersin.org. This suggests that both leucine and isoleucine residues can contribute similarly to the antimicrobial activity in this specific peptide context, highlighting a structure-activity relationship where the type of hydrophobic residue at certain positions is crucial for maintaining activity. Another study on Leu-rich AMPs notes that they primarily kill Gram-positive pathogens mdpi.com.

Enzymatic Regulation and Inhibition Studies

Peptides containing leucine and isoleucine, particularly in specific sequences, have been investigated for their ability to modulate enzyme activity, notably Angiotensin I-Converting Enzyme (ACE).

Angiotensin I-Converting Enzyme (ACE) Inhibition (as part of tripeptide studies like H-Leu-Ala-Pro-OH)

ACE plays a significant role in the regulation of blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor scielo.brresearchgate.net. Inhibiting ACE is a target for antihypertensive therapies scielo.brbas.bg. Peptides derived from various protein sources have shown ACE inhibitory activity scielo.brresearchgate.netnih.govfrontiersin.orgnih.gov.

Studies on tripeptides have indicated the importance of specific amino acid sequences for ACE inhibition. For example, H-Leu-Ala-Pro-OH is a synthetic tripeptide that has been investigated for its ACE inhibitory activity researchgate.netbas.bgbiosynth.com. This tripeptide, containing leucine at the N-terminus, has shown inhibitory activity researchgate.netbas.bg. The presence of hydrophobic amino acids, such as leucine and isoleucine, at the N-terminus of peptides has been associated with higher ACE inhibitory activity nih.govscielo.brfrontiersin.org.

Research suggests that the branched-chain amino acid leucine has a significant influence on ACE inhibitory activity, particularly when isoleucine and leucine are repeated in a peptide sequence, potentially producing a synergistic effect scielo.br. The C-terminal residue also plays a crucial role, with hydrophobic or aromatic residues like Tyr, Phe, Pro, Trp, or Leu enhancing activity nih.govscielo.br.

Several peptides containing leucine and isoleucine in various positions have been identified as ACE inhibitors from natural sources like duck egg white and rice wine lees scielo.brfrontiersin.org. For instance, the peptide Ile-Leu-Lys-Pro from duck egg white exhibited high ACE inhibitory activity scielo.br. Two novel peptides, Ile-Leu-Leu-Pro-Gln-His (LIIPQH) and Ile-Leu-Leu-Pro-Glu-His (LIIPEH), isolated from rice wine lees, also showed strong ACE inhibitory activity frontiersin.org.

Potential for Antihypertensive Effects through ACE Modulation

Given the role of ACE in blood pressure regulation, peptides that inhibit ACE have the potential for antihypertensive effects scielo.brbas.bg. The identification of ACE inhibitory peptides containing Leu-Ile motifs or related sequences from dietary proteins suggests a potential link between the consumption of these proteins and blood pressure modulation scielo.brresearchgate.netnih.govfrontiersin.org. While this compound itself is a dipeptide, its constituent amino acids and their arrangement within longer peptides contribute to the ACE inhibitory potential observed in various studies. The effectiveness of ACE inhibitor peptides in reducing blood pressure has been demonstrated in spontaneously hypertensive rats nih.gov.

Antimicrobial and Antitumor Research (in the context of related peptides)

Peptides containing leucine and isoleucine residues have been explored for their potential antimicrobial and antitumor properties, often as part of larger, more complex peptide structures.

Role of Leu-Ile in Bioactive Peptides (e.g., Anoplin derivatives)

Leucine and isoleucine are hydrophobic amino acids that are frequently found in antimicrobial peptides (AMPs) frontiersin.orgmdpi.comnih.gov. The hydrophobic nature of these residues is important for the interaction of AMPs with microbial membranes frontiersin.orgnih.gov. Anoplin is a linear decapeptide (GLLKRIKTLL) isolated from the venom of the wasp Anoplius samariensis cpu-bioinfor.orgdntb.gov.uaresearchgate.net. It exhibits antimicrobial activity cpu-bioinfor.org. The sequence of Anoplin contains multiple leucine residues cpu-bioinfor.org. While the provided information doesn't specifically detail Anoplin derivatives with altered Leu-Ile motifs, studies on modifications of Anoplin and other AMPs highlight the importance of hydrophobic residues like leucine and isoleucine for their activity frontiersin.orgdntb.gov.uaunisi.it. For example, modifying Anoplin analogs with N-methylation and fatty acid conjugation has been studied for its effect on antimicrobial potency dntb.gov.ua. The presence and position of hydrophobic residues contribute to the amphipathic nature of many AMPs, which is crucial for their membrane-disrupting activity frontiersin.orgnih.govunisi.it.

Drug Delivery and Prodrug Design

Evaluation of H-L-Leu-ΔPhe-OH and H-L-Ile-ΔPhe-OH as Drug Delivery Vehicles

Dipeptides containing α,β-dehydrophenylalanine (ΔPhe) residues, such as H-L-Leu-ΔPhe-OH (Leu-ΔPhe) and H-L-Phe-ΔPhe-OH (Phe-ΔPhe), have garnered attention for their potential as drug delivery vehicles. These modified dipeptides exhibit the ability to self-assemble into ordered nanostructures, including hydrogels and nanotubes, under physiological conditions. nih.gov This self-assembly characteristic is crucial for their application in drug delivery systems. nih.gov

Research has demonstrated that these self-assembled dipeptide structures can effectively encapsulate both hydrophobic and hydrophilic drug molecules within their matrix or lumen. nih.gov For instance, Leu-ΔPhe has been shown to form a stable hydrogel capable of entrapping and releasing various drug molecules in a controlled manner. nih.gov Similarly, nanotubular systems based on Phe-ΔPhe have been investigated for sustained drug release. The amphipathic nature of hydrogels formed by dipeptides like H-Leu-ΔPhe-OH, attributed to unprotected N- and C-terminals and hydrophobic side chains, facilitates the entrapment of drugs with varying solubilities.

A key advantage of dipeptides containing ΔPhe is the conformational constraint and enhanced resistance to enzymatic degradation conferred by the dehydroamino acid residue. This proteolytic stability is a significant factor for peptide-based drug delivery systems, which often suffer from low bioavailability due to enzymatic breakdown in biological environments.

Studies evaluating the potential of these dipeptides as delivery platforms have shown promising results. For example, a Leu-ΔPhe hydrogel successfully entrapped an antineoplastic drug, and its administration in tumor-bearing mice significantly controlled tumor growth. nih.gov In vitro studies have also indicated the biocompatibility of these dipeptide hydrogels, supporting cell adhesion, growth, and proliferation. nih.gov The ability to form stable hydrogels under physiological conditions and incorporate drugs by simple mixing further highlights their potential as versatile delivery systems.

While the evaluation of H-L-Ile-ΔPhe-OH specifically as a drug delivery vehicle is less extensively detailed in the provided search results compared to Leu-ΔPhe and Phe-ΔPhe, the general principles of self-assembly and the benefits conferred by the ΔPhe residue are expected to be similar for related dipeptides containing this modification. The research collectively suggests that dipeptides incorporating ΔPhe residues represent a promising class of materials for the development of advanced drug delivery systems with improved stability and controlled release capabilities. nih.gov

Metabolic Processing and Enzymatic Degradation of H Leu Ile Oh

Intermediary Metabolism of Leucine (B10760876) and Isoleucine

Leucine and Isoleucine, along with Valine, constitute the BCAAs, which are essential amino acids playing significant roles in protein synthesis, energy metabolism, and signaling pathways. The catabolism of these amino acids primarily occurs in peripheral tissues, such as skeletal muscle, the brain, and adipose tissue, rather than the liver, which is the main site for the metabolism of other amino acids. nih.govmyadlm.orgyoutube.com

Branched-Chain Amino Acid (BCAA) Catabolic Pathways

The catabolism of BCAAs begins with two shared enzymatic steps. nih.govfrontiersin.org The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). nih.govyoutube.comfrontiersin.orgmdpi.com This reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). nih.govfrontiersin.orgmdpi.com For Leucine, the BCKA is α-ketoisocaproate (KIC); for Isoleucine, it is α-keto-β-methylvalerate (KMV); and for Valine, it is α-ketoisovalerate (KIV). nih.govfrontiersin.org

The second common step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH). nih.govyoutube.comfrontiersin.orgmdpi.comwikipedia.org This multi-enzyme complex converts the BCKAs into their respective branched-chain acyl-CoA derivatives, producing CO2 and NADH. nih.govfrontiersin.org Following these initial shared steps, the catabolic pathways for Leucine, Isoleucine, and Valine diverge, leading to the production of different end products that can enter the citric acid cycle. frontiersin.orgwikipedia.org Leucine catabolism ultimately yields acetyl-CoA and acetoacetate, classifying it as ketogenic. Isoleucine catabolism yields acetyl-CoA and succinyl-CoA, making it both ketogenic and glucogenic. Valine catabolism results in succinyl-CoA, classifying it as glucogenic. wikipedia.org

Key Enzymes Involved in BCAA Degradation (e.g., Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH), Isovaleryl-CoA Dehydrogenase (IVDH), Transaminases)

Several key enzymes are critical for the efficient catabolism of BCAAs. Branched-chain aminotransferases (BCATs) initiate the process by catalyzing the reversible transamination of BCAAs to BCKAs. nih.govyoutube.comfrontiersin.orgmdpi.com Two isoforms exist: BCATc (cytosolic) and BCATm (mitochondrial). BCATm is particularly abundant in skeletal muscle, a major site of BCAA catabolism. nih.gov

The branched-chain α-keto acid dehydrogenase complex (BCKDH) catalyzes the committed, irreversible step in BCAA degradation – the oxidative decarboxylation of BCKAs. nih.govyoutube.comfrontiersin.orgmdpi.comwikipedia.org This complex is tightly regulated, primarily through phosphorylation by branched-chain α-keto acid dehydrogenase kinase (BCKDK), which inactivates the complex, and dephosphorylation by protein phosphatase 2C (PP2Cm), which activates it. youtube.commdpi.com

Isovaleryl-CoA dehydrogenase (IVDH) is a crucial enzyme specifically involved in the catabolism of Leucine, acting downstream of the BCKDH complex. myadlm.orgwikipedia.orgresearchgate.netmdpi.comwikipedia.org IVDH catalyzes the dehydrogenation of isovaleryl-CoA (derived from KIC) to 3-methylcrotonyl-CoA. wikipedia.org This step is essential for the complete breakdown of Leucine.

| Enzyme | Step in Pathway | Substrates | Products |

| Branched-Chain Aminotransferase (BCAT) | First (Transamination) | Leucine, Isoleucine, Valine, α-ketoglutarate | BCKAs (KIC, KMV, KIV), Glutamate |

| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) | Second (Oxidative Decarboxylation) | BCKAs (KIC, KMV, KIV) | Branched-chain acyl-CoAs, CO2, NADH |

| Isovaleryl-CoA Dehydrogenase (IVDH) | Downstream Leucine Catabolism | Isovaleryl-CoA | 3-Methylcrotonyl-CoA |

Associated Inherited Metabolic Disorders (e.g., Maple Syrup Urine Disease, Propionic Acidemia, Isovaleric Acidemia)

Defects in the enzymes involved in BCAA catabolism can lead to a group of rare inherited metabolic disorders known as branched-chain organic acidurias or acidemias. nih.govresearchgate.netmerckmanuals.com These disorders result in the accumulation of BCAAs and their toxic by-products in the blood and urine. merckmanuals.com

Maple Syrup Urine Disease (MSUD) is caused by a deficiency in the activity of the BCKDH complex. myadlm.orgwikipedia.orgmdpi.comresearchgate.netmerckmanuals.com This leads to the accumulation of Leucine, Isoleucine, Valine, and their corresponding BCKAs, resulting in severe neurological dysfunction and a characteristic maple syrup odor in body fluids. mdpi.comresearchgate.netmerckmanuals.com

Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by a deficiency in Isovaleryl-CoA dehydrogenase (IVDH). myadlm.orgwikipedia.orgmdpi.comnih.govresearchgate.netmerckmanuals.com This defect specifically impairs Leucine catabolism, leading to the accumulation of isovaleryl-CoA and isovaleric acid. myadlm.orgwikipedia.org Clinical manifestations can include metabolic crises and developmental delays. wikipedia.org

Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) are organic acidemias that affect the catabolism of Isoleucine and Valine (as well as Methionine and Threonine) downstream of the BCKDH complex. mdpi.comnih.govresearchgate.netmerckmanuals.com PA is caused by a deficiency in propionyl-CoA carboxylase, while MMA is caused by a deficiency in methylmalonyl-CoA mutase or related enzymes. mdpi.comnih.govresearchgate.net These disorders lead to the accumulation of propionic acid and/or methylmalonic acid, respectively, causing severe metabolic disturbances. nih.govresearchgate.netmerckmanuals.com

| Disorder | Deficient Enzyme | Accumulated Metabolites | Affected BCAAs |

| Maple Syrup Urine Disease (MSUD) | Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) | Leucine, Isoleucine, Valine, BCKAs | Leucine, Isoleucine, Valine |

| Isovaleric Acidemia (IVA) | Isovaleryl-CoA Dehydrogenase (IVDH) | Isovaleryl-CoA, Isovaleric Acid | Leucine |

| Propionic Acidemia (PA) | Propionyl-CoA Carboxylase | Propionic Acid, Propionyl-CoA | Isoleucine, Valine |

Enzymatic Hydrolysis of H-LEU-ILE-OH and Related Peptides

Dipeptides like this compound can be hydrolyzed into their constituent amino acids by various peptidases present in biological systems. This hydrolysis is a crucial step for the absorption and subsequent metabolism of the individual amino acids.

Identification of Peptidases and Proteases Responsible for Degradation

The degradation of dipeptides is primarily carried out by peptidases, a class of enzymes that cleave peptide bonds. Aminopeptidases, which cleave amino acids from the N-terminus of peptides, and dipeptidases, which specifically hydrolyze dipeptides, are particularly relevant. nih.gov Studies on dipeptide degradation in the small intestine have identified various dipeptidases capable of hydrolyzing dipeptides containing neutral amino acids, including those with Leucine and Isoleucine. nih.gov For instance, dipeptidase activity degrading leucyl-leucine (B1605453) and glycyl-isoleucine has been observed in small intestinal mucosa. nih.gov Glycyl-L-leucine dipeptidase is another enzyme with activity towards dipeptides, and its substrate specificity may extend to homologs like glycyl-L-valine. dfo-mpo.gc.ca Leucine aminopeptidase, while primarily acting on longer peptides, can also hydrolyze leucyl-dipeptides. dfo-mpo.gc.ca

Within cells, particularly in lysosomes, proteases like cathepsins are involved in protein degradation, which can generate peptides. researchgate.netpnas.org While cathepsins are primarily endopeptidases or carboxypeptidases, the resulting peptides, including dipeptides, can then be further processed by lysosomal peptidases or transported to the cytosol for degradation by cytosolic peptidases. researchgate.netnih.gov The presence of a dipeptide transporter in the lysosomal membrane suggests that dipeptides are transported out of the lysosome into the cytosol, where dipeptidase activity is high. nih.gov

Degradation Kinetics and Fragmentation Patterns in Biological Matrices (e.g., human serum, lysosomal preparations)

The stability and degradation kinetics of peptides, including dipeptides, can vary significantly depending on the biological matrix due to the presence and activity of different peptidases and proteases.

In human serum, various peptidases are present that can cleave circulating peptides. Studies investigating the stability of therapeutic peptides in human plasma and serum have identified enzymes like dipeptidyl peptidase-4 (DPP-4) as significant contributors to N-terminal dipeptide cleavage. physiology.orgplos.org While this compound is a dipeptide itself and not a substrate for DPP-4 (which cleaves X-Pro or X-Ala dipeptides from the N-terminus of longer peptides), other serum peptidases can hydrolyze it. The degradation kinetics in serum are influenced by the specific enzymes present and their activity levels. Some studies on modified peptides have shown high resistance to proteolytic degradation in diluted human serum. researchgate.netpnas.org

Lysosomal preparations, derived from tissues like liver, contain a variety of proteases and peptidases active within the acidic environment of the lysosome. researchgate.netpnas.orgpnas.org While major lysosomal proteases like cathepsins are involved in the breakdown of larger proteins, dipeptides generated from this process can be further degraded or transported out of the lysosome. researchgate.netnih.gov Studies using lysosomal preparations have demonstrated the degradation of peptides, and the rates can be influenced by the peptide sequence and any modifications. researchgate.netpnas.orgacs.org For instance, the degradation rate of dipeptide-linked drug conjugates has been studied in lysosomal preparations to assess their cleavage and drug release. researchgate.netacs.org The fragmentation patterns observed during degradation in biological matrices are determined by the specificity of the enzymes involved, leading to the release of individual amino acids or smaller peptide fragments.

| Biological Matrix | Relevant Peptidases/Proteases | Notes on Degradation |

| Human Serum | Various serum peptidases, potentially aminopeptidases | Degradation kinetics depend on enzyme activity; can be influenced by peptide sequence. researchgate.netplos.orgpnas.orgfrontiersin.org |

| Lysosomal Preparations | Cathepsins, Lysosomal Peptidases, Cytosolic Peptidases (after transport) | Degradation of peptides generated from protein breakdown; dipeptides may be transported to cytosol for further hydrolysis. researchgate.netpnas.orgnih.govpnas.orgacs.org |

| Small Intestinal Mucosa | Dipeptidases, Aminopeptidases | Hydrolysis of dietary dipeptides for absorption. nih.govnih.govdfo-mpo.gc.ca |

Influence of pH and Peptide Linkages on Degradation Rates

The rate of peptide bond hydrolysis can be influenced by factors such as pH and the nature of the peptide linkages. Acid-catalyzed hydrolysis of the peptide bond is a known phenomenon. researchgate.net Studies on other peptides have shown that the rate of hydrolysis can vary depending on the specific amino acids involved and the surrounding chemical environment. For instance, the hydrolysis of active esters of amino acids with β- and/or γ-branching in the side chain, such as leucine and isoleucine, tends to be slower compared to those with smaller side chains. rsc.org The pH profiles of reactions involving peptides can display optimal ranges for reaction rates, which can differ between dipeptides and longer peptides. nih.gov

Stability of N-methylated Peptides with Leu-Ile Motifs

N-methylation, the substitution of a hydrogen atom on a peptide amide nitrogen with a methyl group, is a modification known to influence peptide properties, including metabolic stability. researchgate.netnih.govnih.gov N-methylation can enhance resistance to enzymatic degradation by altering the peptide's conformation and reducing its affinity for proteases. researchgate.netnih.gov Studies on various peptides have demonstrated that N-methylation can lead to significantly increased half-lives in the presence of enzymes. nih.gov While specific data on N-methylated this compound is not available in the search results, research on other peptides containing Leu or Ile residues suggests that N-methylation within or near a Leu-Ile motif could potentially improve its stability against enzymatic breakdown. nih.gov N-methylation can also influence the peptide's conformation, potentially stabilizing certain structures like beta-hairpins. rsc.org

Non-Enzymatic Modifications: Glycation Studies

Non-enzymatic glycation, also known as the Maillard reaction, is a complex process involving the reaction between reducing sugars and amino groups in proteins and peptides. researchgate.nettum.denih.gov This reaction is significant in both food science and biological systems, contributing to changes in color, flavor, and potentially impacting health. researchgate.net

This compound as a Model System for Peptide Glycation Reactions

This compound, along with other short-chain peptides like H-Ile-Ile-OH, H-Ile-Leu-OH, and H-Leu-Leu-OH, has been utilized as a model system to study peptide glycation reactions. tum.detum.de These simple dipeptides provide less complex fragmentation patterns compared to larger peptides, facilitating the analysis of glycation products. tum.de Using such model systems allows researchers to explore site-specific non-enzymatic glycation and understand the factors influencing the reaction. researchgate.nettum.de

Sequence-Dependent Reactivity in Early Glycation

The reactivity of peptides in glycation reactions is influenced by their amino acid sequence. nih.govresearchgate.netnih.gov Studies using model peptides have revealed sequence patterns that impact glycation rates. researchgate.netnih.gov The immediate chemical environment of an amino group can modulate the glycation reaction. scirp.org While basic amino acids like lysine (B10760008) are typically considered to have higher reactivity due to their nucleophilic side chains, modified leucine and isoleucine have also been frequently observed in glycation studies. nih.govacs.org The position of amino acid residues within a peptide can also affect the rate and extent of glycation. nih.gov

Formation of Amadori Products and Other Glycation Products

The initial step of the glycation reaction involves the condensation of a reducing sugar with an amino group to form a Schiff base, which then undergoes rearrangement to form a more stable Amadori product (a ketoamine). tum.denih.govfrontiersin.org this compound, when exposed to reducing sugars like glucose, can form corresponding Amadori products. tum.detum.de These Amadori products can be detected and characterized using techniques like mass spectrometry. tum.denih.govtum.de

Studies using model systems, including dipeptides, have identified Amadori products formed by the reaction of amino acids with sugars. nih.govacs.orgfrontiersin.org For instance, fructosylation (glycation with fructose) of amino acids results in the formation of C6H10O5-modified amino acids, which are Amadori products. nih.govacs.org The formation of Amadori products is a key intermediate step in the Maillard reaction, which can proceed further to form a diverse range of advanced glycation end products (AGEs) through subsequent reactions like dehydration, fragmentation, and cyclization. researchgate.netnih.govfrontiersin.org

Data on Glycation Product Diversity in Short-Chain Peptides:

Research using glucose model systems with short-chain peptides, including this compound, has shown differences in the diversity of glycation products formed depending on the peptide sequence. tum.detum.de

| Peptide | Number of Peptide-Derived Analytes | Number of Glycation Products |

| H-Ile-Ile-OH | Similar | Varied |

| H-Ile-Leu-OH | Similar | Varied |

| This compound | Similar | Varied |

| H-Leu-Leu-OH | Similar | Varied |

Note: Data is qualitative based on interpretation of bar plots in source tum.detum.de. "Similar" indicates comparable numbers across the peptides, while "Varied" indicates differences in the diversity of glycation products.

Advanced Analytical Methodologies for Detection and Quantification

Mass Spectrometry for Quantitative and Qualitative Analysis

Mass spectrometry (MS) plays a crucial role in the analysis of peptides and amino acids, providing detailed information about their mass-to-charge ratio and fragmentation patterns. For isomeric compounds like leucine (B10760876) and isoleucine, which have identical masses, standard MS approaches that rely solely on molecular mass are insufficient for differentiation. Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) techniques, coupled with specific fragmentation methods, are employed to generate characteristic fragment ions that enable the discrimination and quantification of these isomers acs.orgacs.orgresearchgate.netresearchgate.net.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Leucine and Isoleucine Quantification in Complex Samples

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a widely used technique for the quantification of amino acids and peptides in complex biological matrices like plasma. While leucine and isoleucine are isomers, ESI-MS/MS methods have been developed to selectively detect and quantify them by utilizing unique fragment ions generated from each isomer nih.govresearchgate.net. This approach can sometimes circumvent the need for complete chromatographic separation, leading to faster analysis times nih.gov.

A novel LC-MS/MS method for the simultaneous quantification of 47 amino acids, including leucine, isoleucine, and alloisoleucine, in human plasma has been developed. This method utilizes a mixed-mode column and volatile mobile phases suitable for LC-MS/MS, avoiding the need for derivatization or ion-pairing reagents lcms.cz. Sample preparation involves simple protein precipitation. The method achieved separation and specific quantification of leucine, isoleucine, and alloisoleucine within a 25-minute run time, using specific multiple reaction monitoring (MRM) transitions lcms.cz.

Another ESI-MS/MS method for rapid and accurate quantification of leucine and isoleucine from plasma selectively detects the two isomeric amino acids using fragment ions unique to each compound, thereby avoiding the need for chromatographic separation and allowing for a faster analysis time of 3 minutes nih.govresearchgate.net. This method demonstrated good linearity with R² ≥ 0.995 for both compounds and accuracy with no more than 8% deviation from the theoretical value researchgate.net.

Differentiation of Isomeric Amino Acids and Peptides using Unique Fragment Ions

Differentiating isomeric amino acids like leucine and isoleucine within peptides using mass spectrometry is challenging because they have the same mass abterrabio.comrapidnovor.com. However, various fragmentation techniques can produce diagnostic fragment ions. For instance, electron-transfer dissociation (ETD) followed by higher-energy collisional dissociation (HCD) in MS³ experiments can generate w-ions that are characteristic of either leucine or isoleucine residues acs.orgresearchgate.netnih.gov. These w-ions result from the fragmentation of z-ions and show different masses for leucine and isoleucine side chains abterrabio.comrapidnovor.com. Specifically, leucine side chain fragmentation can result in the loss of a C₃H₇ group (43 Da), while isoleucine fragmentation can lead to the loss of a C₂H₅ group (29 Da), producing signature fragments like z-43 for Leu and z-29 for Ile abterrabio.comsciex.com.

Radical-directed dissociation (RDD) is another technique that utilizes radical migration to generate structure-sensitive fragmentation patterns capable of differentiating peptide isomers acs.orgescholarship.org. While collisional activation methods like CID and HCD can be difficult for differentiating Leu/Ile due to the lack of side-chain fragmentation, tandem MS experiments (up to MS⁵) have shown that a diagnostic 69 Da ion produced by the dissociation of the immonium ion of isoleucine can be used for identification acs.orgresearchgate.net.

Studies have investigated the differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation (CTD) mass spectrometry. Reliable differentiation was possible through the generation of d and w ions diagnostic for Leu or Ile, although not always unambiguously. Fragments such as d and w ions were observed for about a third of the amino acid residues in each peptide, suggesting that CTD can contribute to the differentiation of other isomeric amino acids wvu.edu.

Open Search Concepts for Peptide Glycation Products using MS/MS

Open search strategies in mass spectrometry-based peptide analysis are valuable for identifying known and unknown modifications, such as glycation. These approaches involve matching tandem mass spectrometry (MS/MS) data using classic and modified peptide fragment ions. Modified ions are shifted by the mass delta of the modification, providing structural information about the peptide core and the modification acs.orgtum.de. Leveraging redundant neutral losses from the modification side chain introduces a third ion class for matching, referred to as characteristic fragment ions acs.orgtum.de. This triple-ion strategy can significantly increase the interpretable fraction of glycation product MS/MS spectra compared to methods that only consider unmodified or simply shifted ions acs.orgtum.de.

Open search methods determine the peptide mass by matching fragment ions without prior knowledge of the precursor, and the difference between the matched sequence mass and the precursor mass (the "delta mass") indicates the mass of any unspecified modifications biorxiv.org. This is particularly useful for labile modifications where the modification may not remain on the fragment ions biorxiv.org. For peptide glycation products, a significant portion of the experimental spectrum might be unmatched if only unmodified ions are considered tum.de. Matching shifted ions alongside regular fragment ions in a dual indexing approach enhances the open search concept for modified peptides, enabling faster identification of known and discovery of novel glycation products tum.de.

Chromatographic Separation Techniques

Chromatographic separation techniques are essential for resolving mixtures of compounds, including isomeric amino acids and peptides, before their detection and quantification by mass spectrometry or other detectors. While some MS-based methods can differentiate isomers without full chromatographic separation, achieving good separation often improves the accuracy and reliability of quantification, especially in complex samples.

Optimization of Mobile Phase Composition for Isomer Separation

The effective chromatographic separation of isomeric amino acids like leucine and isoleucine relies heavily on the optimization of the mobile phase composition and stationary phase chemistry. Different chromatographic modes, such as reversed-phase, hydrophilic interaction chromatography (HILIC), and mixed-mode chromatography, can be employed.

For HILIC separation, the mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile) with buffer salts and acidic modifiers. The water layer on the stationary phase facilitates the separation of polar compounds like amino acids. Studies have shown that the composition of the mobile phase, including the concentration of organic solvent, buffer concentration, and pH, significantly impacts the separation of leucine and isoleucine researchgate.netnih.govresearchgate.net.

Optimization of mobile phase modifiers is crucial for achieving efficient separation of isomers. For instance, using 10 mM ammonium (B1175870) formate (B1220265) with 0.125% formic acid as modifiers has been shown to achieve complete separation of leucine and isoleucine isomers in LC-MS-based metabolomics mdpi.com. Another study investigating amino acid analysis by HPLC with fluorescence detection using 2,3-naphthalenedicarboxaldehyde derivatization found that optimizing trifluoroacetic acid (TFA) concentration in the mobile phase improved the separation of derivatized isoleucine and leucine mdpi.comresearchgate.net. Increasing the TFA concentration from 0.025% to 0.1% improved the resolution between derivatized isoleucine and leucine peaks mdpi.com.

Mixed-mode chromatography, combining aspects of HILIC and cation-exchange, has also been successfully applied for the separation of leucine and isoleucine without derivatization imtaktusa.comhelixchrom.com. The mobile phase composition, including salt concentration, acid modifier, and the choice and composition of organic solvent(s), are critical parameters for optimizing peak shape, retention time, and separation in mixed-mode chromatography nih.gov. For instance, mixtures of acetonitrile (B52724) and water were found to be necessary to separate leucine isomers, with acetonitrile providing better peak resolution, shorter retention times, and increased MS response compared to methanol (B129727) nih.gov. Ammonium formate can serve as an MS-compatible salt in the mobile phase for cation-exchange interactions, while formic acid can keep amino acids protonated nih.gov.

Achieving baseline resolution for leucine and isoleucine is important, especially for quantifying low levels of one isomer in the presence of a large excess of the other, as required by some regulatory guidelines waters.comwaters.com. Optimized UPLC systems and methods have demonstrated baseline resolution of isoleucine and leucine at levels as low as 0.05% Ile/Leu, meeting regulatory requirements waters.comwaters.com.

Future Directions and Emerging Research Applications of H Leu Ile Oh

Development of Next-Generation Synthetic Strategies

The efficient and sustainable synthesis of peptides, including dipeptides like H-LEU-ILE-OH, remains a critical area of research. Traditional solid-phase peptide synthesis (SPPS), while foundational, often involves atom-intensive protecting groups and can generate significant waste researchgate.netchemrxiv.org. Future directions in the synthesis of this compound are likely to focus on overcoming these limitations through the development of next-generation strategies.

Emerging approaches such as N-to-C peptide synthesis, which mimics the biological direction of protein synthesis, offer potential advantages in minimizing protection steps and improving efficiency researchgate.netchemrxiv.org. Research into novel coupling agents and methodologies that reduce epimerization, a common challenge in peptide synthesis, particularly with amino acids like leucine (B10760876) and isoleucine, is also crucial mdpi.com. Studies exploring alternative activation methods and reaction conditions could lead to more robust and environmentally friendly ways to synthesize this compound researchgate.net.

Furthermore, the development of improved solid supports and cleavage strategies could enhance the yield and purity of synthesized this compound osti.gov. The application of flow chemistry techniques could also offer continuous and more controlled synthesis, potentially increasing scalability and reducing reaction times.

Elucidation of Novel Biological Roles and Signaling Pathways

While the individual amino acids leucine and isoleucine are known to play significant roles in various biological processes, including protein synthesis, metabolism, and signaling mdpi.comresearchgate.netmdpi.com, the specific biological functions and underlying signaling pathways of the this compound dipeptide are still being actively investigated.

Existing research suggests potential neuroprotective effects, such as protecting against neuronal death and preventing memory impairment induced by amyloid-β bachem.comglpbio.cn. Future research will likely delve deeper into the molecular mechanisms behind these observed effects. This includes identifying specific receptors or transporters that interact with this compound and mapping the downstream signaling cascades that are modulated.

Given that branched-chain amino acids like leucine and isoleucine can influence pathways such as mTOR and GCN2 nih.govmdpi.comresearchgate.net, future studies may explore if this compound exerts its effects through similar or distinct pathways. Research could also investigate potential roles in other physiological processes where leucine and isoleucine are involved, such as muscle protein synthesis, energy metabolism, or immune function, to determine if the dipeptide form offers unique advantages or activities.

Rational Design of Peptide-Based Therapeutics and Diagnostics

The biological activities observed for this compound, particularly its neuroprotective potential, highlight its promise for the rational design of peptide-based therapeutics. Future research could focus on modifying the this compound structure to enhance its stability, bioavailability, or target specificity for treating neurological disorders bachem.comglpbio.cn. This might involve incorporating non-natural amino acids, modifying the peptide backbone, or conjugating the dipeptide to other molecules.

Beyond therapeutics, this compound and related dipeptides could also find applications in diagnostics. Research into identifying this compound as a potential biomarker for specific disease states, particularly those involving amino acid metabolism or neurological function, is an emerging area nih.govnih.gov. The development of sensitive and specific detection methods for this compound in biological fluids could lead to new diagnostic tools.

The rational design process will likely involve understanding the structure-activity relationships of this compound and its derivatives, allowing for the creation of peptides with tailored properties for specific therapeutic or diagnostic applications researchgate.net.

Applications in Biomaterials and Nanotechnology

This compound has demonstrated the ability to form self-assembled nanostructures, such as nanotubes, in the presence of D-leucine bachem.comglpbio.cn. This intrinsic property opens up exciting possibilities for its application in biomaterials and nanotechnology.

Future research directions include exploring the use of this compound in the fabrication of novel biomaterials for tissue engineering, drug delivery, and medical implants beilstein-journals.orgeexot-journal.commdpi.comresearchgate.net. Its self-assembly properties could be leveraged to create scaffolds that mimic the native extracellular matrix or to encapsulate and deliver therapeutic agents in a controlled manner.

The incorporation of this compound into nanoparticles or other nanocarriers could enhance their biocompatibility and targeting capabilities mdpi.comresearchgate.net. Furthermore, the unique structural features of this compound nanostructures could be exploited for applications in biosensing or as components in more complex nanoscale devices.

Computational Approaches for Accelerated Discovery and Optimization

Computational methods are becoming increasingly valuable tools in peptide research, offering the ability to predict molecular properties, simulate interactions, and design new peptide structures acs.orguni-goettingen.demednexus.org. These approaches are expected to play a significant role in accelerating the discovery and optimization of this compound and its applications.

Future computational studies on this compound could involve molecular dynamics simulations to understand its conformational behavior and interactions with biological targets or other molecules acs.org. Docking studies could predict binding affinities to potential receptors or enzymes. Quantitative structure-activity relationship (QSAR) models could be developed to correlate structural modifications with desired biological activities.

Furthermore, machine learning and artificial intelligence algorithms could be trained on existing peptide data to predict novel applications or design optimized this compound derivatives with enhanced properties. Computational screening of large peptide libraries containing this compound as a core structure could also lead to the identification of new functional peptides mednexus.org.

These computational approaches can significantly reduce the need for extensive experimental work, speeding up the process of identifying promising research avenues and optimizing the properties of this compound for various applications.

Q & A

Q. What gaps exist in the current literature on this compound, and how can future studies address them?

- Answer : Key gaps include:

- Mechanistic Depth : Limited data on downstream signaling (e.g., PI3K/Akt vs. CREB pathways).

- In Vivo Relevance : Few studies in transgenic models of neurodegeneration (e.g., APP/PS1 mice).

Address these by integrating multi-omics (RNA-seq, phosphoproteomics) and longitudinal behavioral assessments. Prioritize open-access data sharing to facilitate meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.